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Compound of Interest

Compound Name: CVN417

cat. No.: B12376479

In-Depth Technical Guide: CVN417

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CVNA417 is a novel, potent, and selective antagonist of the a6-containing nicotinic acetylcholine
receptor (NAChR). It is a brain-penetrant small molecule with therapeutic potential for the
treatment of motor dysfunction, particularly in Parkinson's disease.

Chemical Name: (S)-5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-(1-methylpiperidin-3-yl)-1H-
pyrazole-3-carboxamide

Chemical Structure

Figure 1: Chemical Structure of CVN417

Physicochemical Properties
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Property Value Reference
Molecular Formula C22H27CIN4O2 [1]
Molecular Weight 430.93 g/mol N/A
CN1CCC--INVALID-LINK--
SMILES NC(=0)c2nn(C)c(c2)- N/A
c3ccc(0C)c(Cl)e3
logP 3.8 N/A
Topological Polar Surface Area
61.8 A2 N/A

(TPSA)

Pharmacological Properties

CVNA417 acts as a selective antagonist at presynaptic a6-containing nAChRs, which are

predominantly located on dopaminergic neurons that project to the striatum. This targeted

antagonism modulates dopamine release.

In Vitro Pharmacology

Cell Line/Assay

Parameter Value o Reference
Condition

063233 NAChR ICso 1.2 nM Recombinant cells [2][3]

04B2 nAChR ICso >10,000 nM Recombinant cells [2][3]

07 nAChR ICso >10,000 nM Recombinant cells [2][3]

03034 nAChR ICso >10,000 nM Recombinant cells [2][3]

01B16e nAChR ICso >10,000 nM

Recombinant cells

[2](3]

Ex Vivo Pharmacology
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Parameter Effect Tissuel/Preparation  Reference

Modulated phasic

) dopaminergic
Dopamine Release

) neurotransmission in Rodent striatal slices [2][3]
Modulation _
an impulse-dependent
manner
. . Noradrenergic
Neuronal Firing Reduced firing )
neurons in the rodent [2][3]
Frequency frequency

locus coeruleus

In Vivo Pharmacology

Animal Model Effect of CVN417 Dosage Reference

Rodent Model of

) Attenuated the
Resting Tremor ,

o behavioral phenotype o )
(Tacrine-induced ) Oral administration

) in a dose-dependent
tremulous jaw
manner

movements)

Mechanism of Action & Signaling Pathway

CVNA417 exerts its therapeutic effect by selectively blocking presynaptic a6-containing nAChRs
on dopaminergic nerve terminals in the striatum. In conditions like Parkinson's disease, there is
a depletion of dopamine. Cholinergic interneurons in the striatum release acetylcholine (ACh),
which can act on these presynaptic nAChRs to modulate dopamine release. By antagonizing
the a6-containing NAChRs, CVN417 modulates this cholinergic influence on dopamine
transmission, which is thought to help alleviate motor dysfunction.
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Figure 2: CVN417 Mechanism of Action

Experimental Protocols
In Vitro Functional Antagonism Assay

Objective: To determine the potency of CVN417 in blocking a6-containing nAChR activity in
recombinant cells.

Methodology:

o Cell Culture: Mammalian cells stably expressing the subunits of the target nAChR (e.g., a6,
32, B3) are cultured under standard conditions.

o Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive
fluorescent dye.

o Compound Application: A dose-response curve of CVN417 is prepared and added to the
cells, followed by a pre-incubation period.

e Agonist Stimulation: A known nAChR agonist (e.g., acetylcholine) is added to the wells to
stimulate receptor activation.

o Data Acquisition: Changes in intracellular calcium concentration are measured using a
fluorescence plate reader.
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o Data Analysis: The ICso value is calculated by fitting the dose-response data to a four-
parameter logistic equation.

Culture nAChR-expressing cells

'

Plate cells and load with calcium dye

'

Add CVN417 (dose-response)

'

Pre-incubate

'

Add nAChR agonist

:

Measure fluorescence (calcium influx)

'

Calculate IC50
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Figure 3: In Vitro Functional Assay Workflow

Ex Vivo Dopamine Release Assay

Objective: To assess the effect of CVN417 on dopamine release in rodent brain tissue.
Methodology:
» Tissue Preparation: Coronal brain slices containing the striatum are prepared from rodents.

e Fast-Scan Cyclic Voltammetry (FSCV): A carbon-fiber microelectrode is placed in the
striatum of the brain slice.

» Stimulation: Electrical stimulation is applied to evoke dopamine release.

o Baseline Measurement: Baseline dopamine release is measured in the absence of the
compound.

o Compound Application: The brain slice is perfused with a solution containing CVN417.

o Post-Compound Measurement: Dopamine release is measured again in the presence of
CVN417.

o Data Analysis: The change in dopamine release is quantified and compared to baseline.

In Vivo Rodent Model of Tremor

Objective: To evaluate the efficacy of CVN417 in a rodent model of Parkinsonian tremor.
Methodology:

e Animal Model: Tremulous jaw movements (TJMs) are induced in rodents by the
administration of the acetylcholinesterase inhibitor, tacrine.

o Compound Administration: CVN417 is administered orally at various doses prior to tacrine
challenge.
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o Behavioral Observation: The frequency and duration of TIMs are observed and quantified by
a trained observer blind to the treatment conditions.

o Data Analysis: The effect of CVN417 on reducing TJMs is compared to a vehicle control
group.

Summary and Future Directions

CVNA417 is a highly selective a6-containing nAChR antagonist with demonstrated efficacy in
preclinical models of motor dysfunction. Its high potency and selectivity, coupled with favorable
brain penetration, make it a promising therapeutic candidate for movement disorders such as
Parkinson's disease. Further clinical investigation is warranted to establish its safety and
efficacy in human populations. The restricted expression of the a6 nAChR subunit in the brain
suggests that CVN417 may offer a targeted therapeutic approach with a reduced side-effect
profile compared to less selective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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